molecular formula C12H12N2O5S B1277039 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione CAS No. 220510-03-2

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

Cat. No. B1277039
M. Wt: 296.3 g/mol
InChI Key: AKGSTTAKYFDPMP-UHFFFAOYSA-N
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Description

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a derivative of indole-2,3-dione, a compound with a broad spectrum of bioactivity found in various plants and mammalian tissue. It is used in the synthesis of heterocyclic compounds for drug preparation. The morpholine moiety in the compound suggests potential applications in the medical field, particularly due to its structural similarity to morpholine-2,5-dione derivatives, which are known for their use in biodegradable materials and biomedical applications .

Synthesis Analysis

The synthesis of morpholine derivatives, such as 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, can be achieved through various methods. One efficient catalyst for the synthesis of related compounds is morpholinium bisulfate [morH][HSO4], which catalyzes the condensation reaction of indoles with carbonyl compounds at room temperature. This catalyst is notable for its mild reaction conditions, cost-effectiveness, and reusability . Additionally, morpholine-2,5-dione derivatives are synthesized through homopolymerization or ring-opening copolymerization with other monomers like e-caprolactone and lactide .

Molecular Structure Analysis

The molecular structure of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione includes a morpholine ring, which is a feature of morpholine-2,5-dione derivatives. These derivatives are depsipeptide analogs that are used as monomers for the synthesis of biodegradable polymers. The presence of the morpholine ring and the indole-2,3-dione core suggests that this compound may have similar properties and potential applications in drug delivery systems .

Chemical Reactions Analysis

Compounds like 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione can participate in various chemical reactions due to their functional groups. For instance, indole-2,3-dione derivatives are known to form Mannich bases, which exhibit antibacterial activities. Moreover, the presence of electronegative groups and aromatic rings in their structure allows these compounds to act as corrosion inhibitors by forming chelates on metal surfaces .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione are not detailed in the provided papers, related compounds display versatile bioactivity and are used in drug synthesis. The indole-2,3-dione derivatives are known to have antibacterial properties and to serve as efficient corrosion inhibitors for metals in acidic media. These properties are attributed to the presence of functional groups and aromatic rings that facilitate adsorption and interaction with metal surfaces .

Scientific Research Applications

Antituberculosis Activity

5-(Morpholin-4-ylsulfonyl)-1H-indole-2,3-dione derivatives have shown significant potential in antituberculosis activity. A study by Karalı et al. (2007) revealed that 1-morpholinomethyl derivatives of 5-nitro-1H-indole-2,3-dione exhibited notable inhibitory activity against Mycobacterium tuberculosis.

Anticancer Activity

These compounds have also been evaluated for their anticancer properties. For instance, Karalı (2002) investigated 1-morpholinomethyl-5-nitroindole-2,3-dione derivatives and found significant effects against certain cancer cell lines.

Molecular Interactions and Structure

The synthesis, crystal structures, and molecular interactions of related compounds have been extensively studied. A research by Kaynak et al. (2013) focused on 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione derivatives, providing insights into their chemical properties and interactions.

Antiviral Activity

These derivatives have shown some antiviral properties as well. Terzioğlu et al. (2005) reported that certain compounds, including 1-morpholinomethyl-5-nitro-indole-2,3-dione derivatives, exhibited weak activity against viruses like the yellow fever virus and bovine viral diarrhea virus.

Application in Biodegradable Materials

Additionally, morpholine derivatives, including morpholine-2,5-dione, have been investigated for their potential applications in biodegradable materials, particularly in the medical field. Yu (2015) summarized their synthesis methods and potential applications in drug delivery and gene carriers.

Antimicrobial Activity

The antimicrobial potential of 5-(morpholinosulfonyl)indol-2,3-dione derivatives has also been explored. Salem et al. (2020) synthesized a series of such compounds and found them to exhibit significant antibacterial and moderate antifungal activities.

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. The indole core and morpholine ring are both common features in pharmaceuticals, so this compound could potentially have interesting biological properties .

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGSTTAKYFDPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429023
Record name 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

CAS RN

220510-03-2
Record name 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DV Kravchenko, VM Kysil, SE Tkachenko… - European journal of …, 2005 - Elsevier
Synthesis, biological evaluation and structure–activity relationships for a series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines …
Number of citations: 66 www.sciencedirect.com
AA Farag - Drug Research, 2014 - thieme-connect.com
This article describes the synthesis of novel 5-(morpholinosulfonyl)isatin derivatives having biologically active thiazole moiety were synthesized via 2 synthetic routes. The first route …
Number of citations: 24 www.thieme-connect.com

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